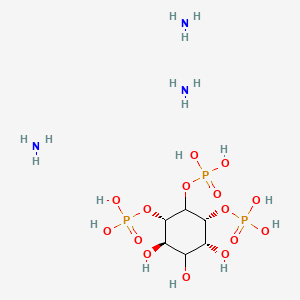
D-Ins 1,4,5-trisphosphate triammonium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“D-Ins 1,4,5-trisphosphate triammonium salt” is a second messenger produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol- 4,5- biphosphate . It binds to one of several Ins (1,4,5)P3 receptors, each containing a calcium channel domain .
Molecular Structure Analysis
The molecular structure of D-Ins 1,4,5-trisphosphate triammonium salt is represented by the empirical formula C6H12O15P3 . The InChI key for this compound is ZVCVTWVBDIPWPZ-FMCZHWOXSA-K .
Chemical Reactions Analysis
D-Ins 1,4,5-trisphosphate triammonium salt is a second messenger produced in cells by phospholipase C mediated hydrolysis of phosphatidyl inositol- 4,5- biphosphate . It binds to one of several Ins (1,4,5)P3 receptors, each containing a calcium channel domain .
Physical And Chemical Properties Analysis
The physical and chemical properties of D-Ins 1,4,5-trisphosphate triammonium salt are not fully detailed in the search results. However, it is known that the compound has a molecular weight of 486.04 .
Scientific Research Applications
Intracellular Calcium Mobilization
D-Ins 1,4,5-trisphosphate triammonium salt is known to stimulate intracellular calcium mobilization . This means it can be used in research to understand the mechanisms of calcium signaling within cells, which is crucial for many cellular processes.
Study of Inositol 1,4,5-trisphosphate (IP3) Analogs and Positional Isomers
This compound can be used in the study of IP3 analogs and positional isomers . Researchers can use it to explore the structure-activity relationships among IP3 5-phosphatase, IP3 3-kinase, and the release of Ca2+ .
Biological Properties Similar to Lithium Salt
The sodium salt of D-Ins (1,4,5)P₃ has similar biological properties as the lithium salt . This makes it useful in studies comparing the effects of different salts on biological systems.
Lipid Research
As a type of phosphoinositide, D-Ins 1,4,5-trisphosphate triammonium salt can be used in lipid research . Phosphoinositides play key roles in cell signaling, membrane trafficking, and cytoskeletal changes.
Mechanism of Action
Target of Action
The primary target of D-Ins 1,4,5-trisphosphate triammonium salt, also known as azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate, is the inositol trisphosphate receptors (IP3Rs) located on the endoplasmic reticulum (ER) membrane .
Mode of Action
The compound interacts with its target, the IP3Rs, on the ER membrane . Upon activation by extracellular stimuli, phospholipase C (PLC) hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate D-Ins 1,4,5-trisphosphate triammonium salt . This compound then diffuses through the cytoplasm and binds to IP3Rs, leading to the opening of calcium channels and subsequent release of calcium ions from intracellular stores into the cytoplasm .
Biochemical Pathways
The release of calcium ions from intracellular stores into the cytoplasm triggers downstream signaling cascades . These cascades influence various cellular processes such as muscle contraction, secretion, and gene expression .
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of D-Ins 1,4,5-trisphosphate triammonium salt’s action primarily involve the regulation of intracellular calcium signaling . By inducing the release of calcium ions from intracellular stores, it plays a pivotal role in cellular regulation .
Safety and Hazards
Future Directions
Recent research has explored the substrate promiscuity of inositol 1,4,5-trisphosphate kinase, which is driven by structurally-modified ligands and active site plasticity . This research could potentially lead to new insights into the function and applications of D-Ins 1,4,5-trisphosphate triammonium salt.
properties
IUPAC Name |
azane;[(1S,2R,4R,5R)-2,3,4-trihydroxy-5,6-diphosphonooxycyclohexyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15O15P3.3H3N/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);3*1H3/t1?,2-,3-,4-,5+,6?;;;/m1.../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMXUDDKTOUDFBJ-ZWBVJREFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O)O.N.N.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O.N.N.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H24N3O15P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Ins 1,4,5-trisphosphate triammonium salt | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-(propanoylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1141916.png)

